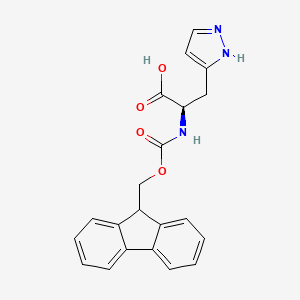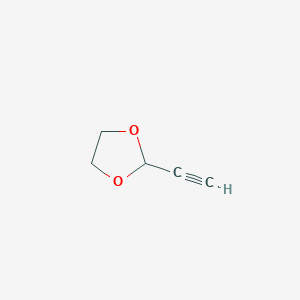
2-Ethynyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms The presence of an ethynyl group at the second position of the dioxolane ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,3-dioxolane can be synthesized through the acetalization of ethynyl-substituted aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of alternative catalysts and solvents to improve efficiency and reduce costs .
化学反应分析
Types of Reactions: 2-Ethynyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form ethyl-substituted dioxolanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted dioxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Organolithium or Grignard reagents under anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-Ethynyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and materials with unique properties
作用机制
The mechanism of action of 2-Ethynyl-1,3-dioxolane involves its ability to act as a reactive intermediate in various chemical reactions. The ethynyl group can undergo nucleophilic addition or substitution, leading to the formation of new bonds and functional groups. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthetic transformations .
相似化合物的比较
1,3-Dioxolane: A parent compound without the ethynyl group, used as a solvent and in polymer production.
2-Ethyl-1,3-dioxolane: Similar structure but with an ethyl group instead of an ethynyl group, used in organic synthesis.
1,3-Dioxane: A six-membered ring analog, used in various industrial applications
Uniqueness: 2-Ethynyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .
属性
CAS 编号 |
18938-38-0 |
|---|---|
分子式 |
C5H6O2 |
分子量 |
98.10 g/mol |
IUPAC 名称 |
2-ethynyl-1,3-dioxolane |
InChI |
InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2 |
InChI 键 |
HNDSRQBMXGQWTD-UHFFFAOYSA-N |
规范 SMILES |
C#CC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


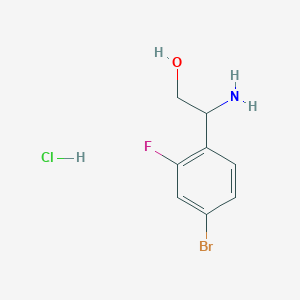
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)
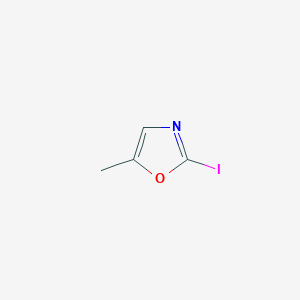
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
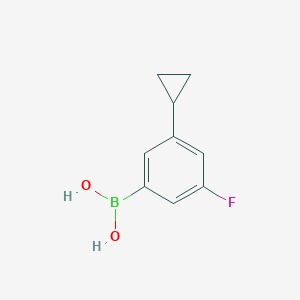
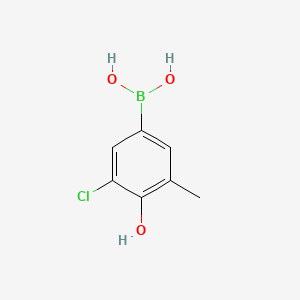
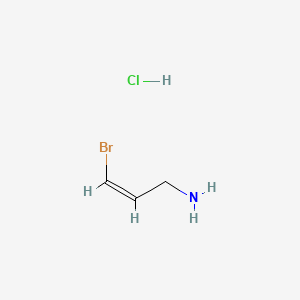
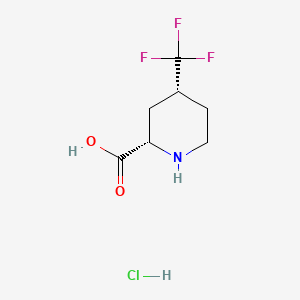
![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
![3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13464344.png)
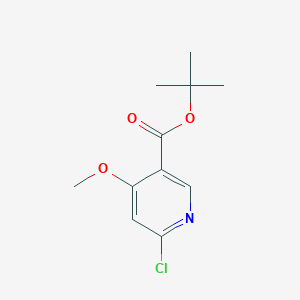
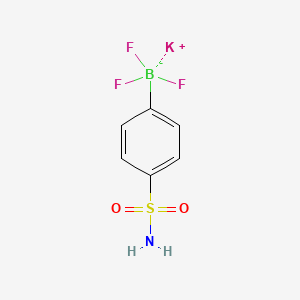
![rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13464354.png)
